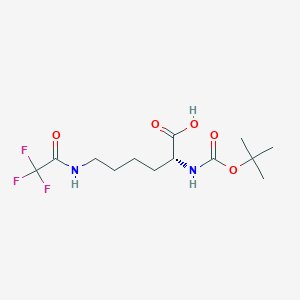

(R)-2-((叔丁氧羰基)氨基)-6-(2,2,2-三氟乙酰胺基)己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

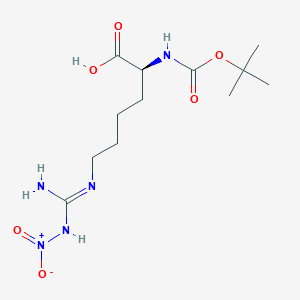

(R)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid, commonly known as Boc-6-TFA-Lys-OH, is a chemical compound used in scientific research. It is a derivative of lysine, an amino acid commonly found in proteins. Boc-6-TFA-Lys-OH is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

科学研究应用

Application in Biofilm Disruption and Bacterial Killing

Specific Scientific Field

Chemical Biology and Medicinal Chemistry

Summary of the Application

Boc-D-Lys(TFA)-OH is used in the synthesis of lysine-based small molecules that can disrupt biofilms and kill both actively growing planktonic and nondividing stationary phase bacteria .

Methods of Application

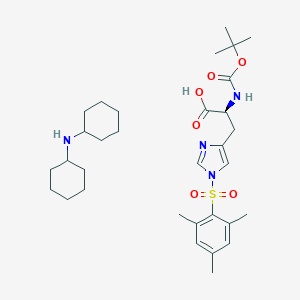

The compound is synthesized in a two-step process. First, two N,N′-Di-Boc-D-Lysine molecules are conjugated with the two primary amino groups of N,N-bis(3-aminopropyl) tetradecanamide through amide bond formation using HBTU as a coupling agent. In the second step, the Boc groups of the resulting compound, N,N-Bis-[{3-(Boc-D-Lys-Boc)amido}propyl] tetradecanamide, are deprotected using excess of 50% trifluoroacetic acid (TFA) in DCM .

Results or Outcomes

The final compound, D-LANA-14, is synthesized with more than 95% purity .

Application in Histone Deacetylase (HDAC) Assaying

Specific Scientific Field

Summary of the Application

Boc-Lys(TFA)-AMC is a fluorogenic substrate for the assaying of histone deacetylase (HDAC) 4, 5, 7, and 8 activity in a protease-coupled assay .

Methods of Application

The compound is used as a substrate in a protease-coupled assay to measure the activity of HDACs .

Results or Outcomes

The deacylated product Boc-Lys-AMC corresponds to I-1880 .

Application in Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

Specific Scientific Field

Summary of the Application

Boc-D-Lys(TFA)-OH is used in the selective deprotection of the N-tert-butyloxycarbonyl (N-Boc) group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .

Methods of Application

The deprotection of the N-Boc group is achieved using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours .

Results or Outcomes

This mild procedure yields up to 90% of the deprotected product .

Application in Histone Deacetylase (HDAC) Assaying

Summary of the Application

Boc-Lys(TFA)-AMC, a derivative of Boc-D-Lys(TFA)-OH, is a fluorogenic substrate for the assaying of histone deacetylase (HDAC) 4, 5, 7, and 8 activity in a protease-coupled assay .

Results or Outcomes

Application in Peptide Synthesis

Specific Scientific Field

Summary of the Application

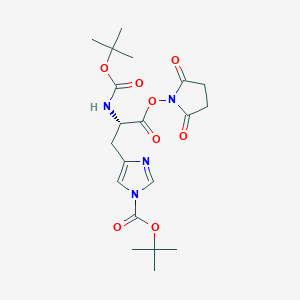

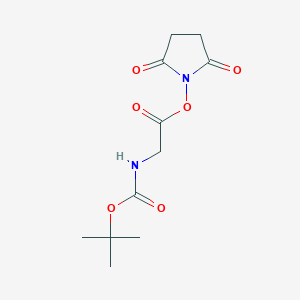

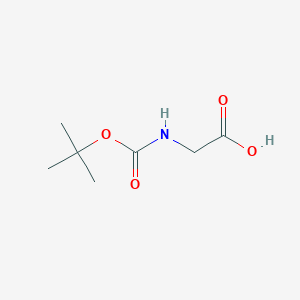

Boc-D-Lys(TFA)-OH is used in the synthesis of peptides. The Boc group serves as a protective group for the amino group during peptide synthesis .

Methods of Application

The compound is used in solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. The Boc group is removed using trifluoroacetic acid (TFA) before the next amino acid is added to the growing peptide chain .

Results or Outcomes

The final peptide product is synthesized with high purity .

Application in Drug Discovery

Specific Scientific Field

Summary of the Application

Boc-D-Lys(TFA)-OH is used in the discovery and development of new drugs. It can be incorporated into drug molecules to improve their pharmacokinetic properties .

Methods of Application

The compound is used in the synthesis of drug molecules. It can be incorporated into the drug molecule using standard organic synthesis techniques .

Results or Outcomes

The incorporation of Boc-D-Lys(TFA)-OH into drug molecules can lead to improved drug efficacy and reduced side effects .

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F3N2O5/c1-12(2,3)23-11(22)18-8(9(19)20)6-4-5-7-17-10(21)13(14,15)16/h8H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIYNDIFGSDDCY-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426358 |

Source

|

| Record name | Boc-D-Lys(TFA)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid | |

CAS RN |

96561-04-5 |

Source

|

| Record name | Boc-D-Lys(TFA)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。